molecular formula C21H28N4O3S2 B2723268 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide CAS No. 315239-18-0

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

Cat. No. B2723268
CAS RN: 315239-18-0
M. Wt: 448.6
InChI Key: QBMQSQZMAKXSGQ-UHFFFAOYSA-N
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Description

The compound “2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring systems and functional groups. It includes a cyclopenta-thieno-pyrimidinone core with an allyl group, a thioacetamide group, and a morpholinopropyl group .

Scientific Research Applications

Synthesis of Potential Thymidylate Synthase Inhibitors

  • A study by Gangjee, Qiu, & Kisliuk (2004) explored the synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors and antitumor agents. They utilized a series of synthesis processes, including Heck coupling and cyclization to create these compounds. The research indicated potential applications in the development of new antitumor treatments (Gangjee, Qiu, & Kisliuk, 2004).

Creation of Substituted Pyridines and Pyrimidines

  • Dyachenko, Dyachenko, & Chernega (2004) discussed the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. These compounds were created using Michael reaction patterns and hold significance in the field of organic synthesis and potential pharmacological applications (Dyachenko, Dyachenko, & Chernega, 2004).

Development of Tumor Necrosis Factor Alpha and Nitric Oxide Inhibitors

  • Lei, Wang, Xiong, & Lan (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. This research has implications for developing novel treatments in oncology and inflammatory diseases (Lei, Wang, Xiong, & Lan, 2017).

Mechanism of Action

The mechanism of action of this compound is not known at this time .

Future Directions

Given the complexity of this compound and the lack of available information, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2/c1-2-8-25-20(27)18-15-5-3-6-16(15)30-19(18)23-21(25)29-14-17(26)22-7-4-9-24-10-12-28-13-11-24/h2H,1,3-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMQSQZMAKXSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCCN3CCOCC3)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide

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